Cas no 65156-94-7 (5-Chloro-1H-pyrrolo[3,2-b]pyridine)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine structure](https://ja.kuujia.com/scimg/cas/65156-94-7x500.png)
5-Chloro-1H-pyrrolo[3,2-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-4-azaindole
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 1H-Pyrrolo[3,2-beta]pyridine,5-chloro-
- 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE
- 1H-Pyrrolo[3,2-b]pyridine, 5-chloro-
- zlchem 923
- PubChem16928
- 5-Chloro-4- Azaindole
- HIN1489
- ZLD0387
- RFPQVCYUKAYKEG-UHFFFAOYSA-N
- 5-chloropyrrolo-[3,2-b]pyridine
- BCP26427
- BBL101232
- STL555028
- FCH858253
- VP11131
- PB26323
- TRA0047844
- RP01762
- 5-Chloro-1
- DS-12093
- DTXSID00495654
- 5-Chloro-1H-pyrrolo [3,2-b]pyridine
- 65156-94-7
- J-514892
- SY030375
- MFCD08062553
- J-517258
- AKOS005258070
- CS-W008284
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine, AldrichCPR
- AM20061747
- SCHEMBL421423
- A8855
- 5-chloro-1H-pyrrolo[3,2-b]pyridine;5-Chloro-4-azaindole
- FT-0647229
- DB-029533
-
- MDL: MFCD08062553
- インチ: 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
- InChIKey: RFPQVCYUKAYKEG-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C2=C(C([H])=C([H])N2[H])N=1
計算された属性
- 精确分子量: 152.01400
- 同位素质量: 152.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 28.7
じっけんとくせい
- 密度みつど: 1.425
- Boiling Point: 304.9 °C at 760 mmHg
- フラッシュポイント: 166.8 °C
- Refractive Index: 1.703
- PSA: 28.68000
- LogP: 2.21630
5-Chloro-1H-pyrrolo[3,2-b]pyridine Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H302,H318
- Warning Statement: P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
-
危険物標識:
- HazardClass:IRRITANT
- 储存条件:2-8 °C
5-Chloro-1H-pyrrolo[3,2-b]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Chloro-1H-pyrrolo[3,2-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D500655-5g |
5-Chloro-4-azaindole |
65156-94-7 | 97% | 5g |
$180 | 2024-05-24 | |
abcr | AB263481-10 g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine; . |
65156-94-7 | 10 g |
€583.60 | 2023-07-20 | ||
Chemenu | CM108394-1g |
5-chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
abcr | AB263481-5 g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine; . |
65156-94-7 | 5 g |
€362.60 | 2023-07-20 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY030375-0.25g |
5-Chloro-4-azaindole |
65156-94-7 | ≥95% | 0.25g |
¥49.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG697-50mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 50mg |
62.0CNY | 2021-08-05 | |
eNovation Chemicals LLC | K11791-25g |
5-chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 95% | 25g |
$1680 | 2024-05-23 | |
eNovation Chemicals LLC | D495035-10G |
5-chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 10g |
$195 | 2024-05-23 | |
eNovation Chemicals LLC | D488316-5g |
5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE |
65156-94-7 | 97% | 5g |
$1500 | 2024-06-05 | |
TRC | B418638-500mg |
5-cChloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 500mg |
$ 135.00 | 2022-06-07 |
5-Chloro-1H-pyrrolo[3,2-b]pyridine 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
5-Chloro-1H-pyrrolo[3,2-b]pyridineに関する追加情報
5-Chloro-1H-pyrrolo[3,2-b]pyridine: A Comprehensive Overview
5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 65156-94-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique bicyclic structure, exhibits a range of interesting properties that make it a valuable molecule for both academic research and industrial applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements associated with 5-Chloro-1H-pyrrolo[3,2-b]pyridine.
The molecular structure of 5-Chloro-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom substituted at the 5-position. This arrangement imparts the molecule with aromatic stability and unique electronic properties. The compound's bicyclic framework allows for various substitution patterns, making it a versatile building block in organic synthesis. Recent studies have highlighted its potential as a precursor for advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions effectively.
One of the most notable applications of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in anticancer drug development due to their ability to inhibit specific enzymes or modulate cellular signaling pathways. A 2023 study published in *Nature Communications* demonstrated that certain analogs of 5-Chloro-1H-pyrrolo[3,2-b]pyridine exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting their potential as novel chemotherapeutic agents.
In addition to its pharmaceutical applications, 5-Chloro-1H-pyrrolo[3,2-b]pyridine has found utility in the field of optoelectronics. Its conjugated π-system enables strong absorption in the visible region, making it a candidate for dye-sensitized solar cells (DSSCs). Recent advancements in synthetic methodologies have allowed for the fine-tuning of its electronic properties through strategic substitution patterns. For example, researchers at Stanford University reported that incorporating electron-withdrawing groups such as chlorine enhances the molecule's light-harvesting efficiency and charge transport properties.
The synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Traditional methods often employ cyclization reactions between appropriate starting materials followed by functionalization steps to introduce substituents like chlorine. However, recent innovations in catalytic chemistry have introduced more efficient routes. For instance, transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing the core bicyclic structure with high regioselectivity.
From an environmental standpoint, understanding the degradation pathways and ecological impact of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is crucial for its sustainable use. Studies conducted by environmental chemists at the University of California have shown that under aerobic conditions, the compound undergoes microbial degradation via oxidative cleavage mechanisms. These findings underscore the importance of adopting green chemistry principles during its synthesis and application to minimize environmental footprint.
In conclusion, 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 65156-94-7) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structural features and tunable properties continue to drive innovative research directions. As advancements in synthetic methodologies and material science unfold, this compound is poised to play an increasingly significant role in both academic exploration and industrial innovation.
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